molecular formula C16H15NO2S2 B14376763 2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione CAS No. 88217-74-7

2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione

Cat. No.: B14376763
CAS No.: 88217-74-7
M. Wt: 317.4 g/mol
InChI Key: VTKADKFAVCJAON-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzothiazole ring, which is a common scaffold in medicinal chemistry, and a dimethoxyphenyl group, which contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-mercaptobenzothiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position, with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Thiol

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl group, known for its psychoactive properties.

    2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole: A related compound lacking the thione group, with different chemical reactivity and biological activity.

Uniqueness

2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione is unique due to the presence of both the benzothiazole ring and the thione group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

88217-74-7

Molecular Formula

C16H15NO2S2

Molecular Weight

317.4 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-1,2-benzothiazole-3-thione

InChI

InChI=1S/C16H15NO2S2/c1-18-13-8-7-11(9-14(13)19-2)10-17-16(20)12-5-3-4-6-15(12)21-17/h3-9H,10H2,1-2H3

InChI Key

VTKADKFAVCJAON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=S)C3=CC=CC=C3S2)OC

Origin of Product

United States

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